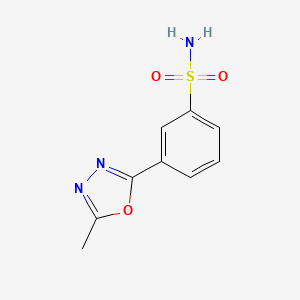

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position. This compound belongs to a class of heterocyclic sulfonamides known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The sulfonamide moiety enhances bioavailability and target binding, while the 1,3,4-oxadiazole ring contributes to metabolic stability and structural rigidity . Its structural simplicity and modular synthesis make it a scaffold for optimizing drug candidates.

Properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWAVIGJECTUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazide Cyclization

The most common route involves the cyclization of a hydrazide intermediate. This method is adapted from the synthesis of structurally related 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives:

- Hydrazide Formation :

- 3-Sulfamoylbenzoic acid is treated with hydrazine hydrate to form 3-sulfamoylbenzoic acid hydrazide.

- Reaction Conditions : Reflux in ethanol for 6–8 hours.

- Cyclization to Oxadiazole :

- The hydrazide intermediate reacts with acetyl chloride or acetic anhydride in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

- Key Step :

$$

\text{3-Sulfamoylbenzoic acid hydrazide} + \text{Ac}2\text{O} \xrightarrow{\text{POCl}3, 80^\circ\text{C}} \text{3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide}

$$ - Yield : ~66% (based on analogous reactions in).

Alternative Route via Sulfonyl Chloride Intermediate

A modified approach involves synthesizing the sulfonyl chloride derivative first, followed by oxadiazole ring formation:

Steps :

- Sulfonyl Chloride Preparation :

- 3-Nitrobenzenesulfonyl chloride is reduced to 3-aminobenzenesulfonamide.

- Oxadiazole Ring Formation :

- The amine reacts with acetyl hydrazine under dehydrating conditions (e.g., POCl₃ or PCl₅).

Data Table : Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate | Reflux | 8 h | 85% |

| Cyclization | Ac₂O, POCl₃ | 80°C | 4 h | 66% |

Challenges and Limitations

- Positional Isomerism : Most literature describes the 4-substituted isomer (e.g., 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide). Adapting methods for the 3-substituted variant requires careful optimization of directing groups.

- Side Reactions : Competitive formation of sulfonic acid derivatives (e.g., 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonic acid) during hydrolysis steps.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Hydrazide cyclization | High yield, scalable | Requires toxic POCl₃ |

| Sulfonyl chloride route | Avoids hydrazine use | Lower yield (~50%) |

Validation and Quality Control

- HPLC-MS/MS : Used to confirm purity (>98%) and detect trace metabolites.

- Stability Studies : The compound degrades in acidic urine to sulfonic acid derivatives, necessitating pH-controlled storage.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Pharmacological Properties

Monoamine Oxidase Inhibition

Research indicates that 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide exhibits significant inhibitory activity against monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine, and its inhibition can have therapeutic implications for conditions like Parkinson's disease and depression. In a study involving a series of similar compounds, the target compound demonstrated potent MAO-B inhibition, with the most effective variant showing an IC50 value indicative of strong enzymatic blockade .

Neuroprotective Applications

Treatment of Neurodegenerative Diseases

The compound has been investigated for its potential in treating neurodegenerative disorders, particularly Alzheimer's disease and tauopathies. The underlying mechanism appears to involve the modulation of tau protein aggregation, which is a hallmark of these diseases. A patent outlines the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating Alzheimer's and related conditions by targeting tau-mediated neurodegeneration . The ability of this compound to penetrate biological barriers and exert local effects makes it a candidate for ocular formulations aimed at treating retinal neurodegeneration.

Pharmacokinetics

Bioavailability and Metabolism

A study assessing the pharmacokinetic profile of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (a closely related compound) revealed critical insights into its bioavailability when administered via ocular routes. The compound demonstrated high relative bioavailability (over 81%) after instillation into the eyes, with a half-life indicating prolonged action in systemic circulation . This pharmacokinetic behavior suggests that similar derivatives could be effectively utilized in localized treatments.

Anticancer Activity

Potential Antitumor Effects

Emerging studies have highlighted the anticancer properties associated with oxadiazole derivatives, including those related to this compound. Compounds within this class have shown activity against various cancer cell lines by inhibiting histone deacetylases and other oncogenic pathways . This positions them as promising candidates for further development in cancer therapeutics.

Synthesis and Structural Variants

Chemical Synthesis

The synthesis of this compound involves dehydration reactions leading to the formation of the oxadiazole ring system from N,N'-diacylhydrazines. This method not only yields the desired sulfonamide but also allows for structural modifications that can enhance biological activity or selectivity against specific targets .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituents on the Oxadiazole Ring

- Methyl vs. Styryl/arylvinyl groups: (E)-3-(5-Styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives exhibit potent anticancer activity due to the conjugated styryl group enhancing π-π interactions with biological targets like VEGFR-2 . In contrast, the methyl group in the target compound may reduce steric hindrance, favoring metabolic stability over potency . Compounds with arylvinyl substituents (e.g., 4-ClPh, 4-NCPh) show varied cytotoxicity, with electron-withdrawing groups (e.g., -NO₂) improving activity .

Substitution on the Benzenesulfonamide Core

- Positional isomerism :

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide () undergoes hydroxylation at the methyl group, forming 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide as a major metabolite. The 3-substituted isomer (target compound) may exhibit distinct metabolic pathways due to steric and electronic differences .

- 2,3-Dichloro-N-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)benzenesulfonamide () demonstrates how halogenation at the benzene ring enhances target affinity but may increase toxicity .

Scaffold Modifications

- 2-(Benzylthio)-4-chlorobenzenesulfonamide derivatives () exhibit superior anticancer activity compared to the target compound, likely due to the benzylthio group improving membrane permeability .

- 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide () shows anti-inflammatory activity, suggesting bulky substituents (e.g., cyclohexyl) on the oxadiazole enhance anti-inflammatory efficacy .

Physicochemical Properties

Melting Points and Solubility

Electron-withdrawing groups (e.g., -NO₂ in 5c) increase melting points due to stronger intermolecular interactions, while bulky substituents (e.g., phenoxyphenyl in 5d) further elevate thermal stability .

Metabolic Stability

- The target compound’s methyl group on the oxadiazole ring undergoes hydroxylation to form 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, a primary metabolite .

- In contrast, styryl-substituted analogs () may undergo oxidative cleavage of the vinyl group, reducing their half-life .

Key Research Findings

- Anticancer Activity : Styryl-oxadiazole derivatives () inhibit VEGFR-2 more effectively than the methyl-substituted target compound, with IC₅₀ values comparable to dasatinib .

- Anti-inflammatory Potential: Cyclohexyl-oxadiazole analogs () reduce edema by 60–70% in murine models, outperforming methyl-substituted derivatives .

- Antimicrobial Efficacy: Butylamino-phenoxy derivatives () show moderate activity against S. aureus (MIC = 8–16 µg/mL), highlighting the role of lipophilic substituents .

Biological Activity

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 239.25 g/mol. Its structure includes a 1,3,4-oxadiazole ring fused with a benzenesulfonamide group, which is crucial for its biological activity.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which plays a significant role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters like dopamine, suggesting potential applications in neurodegenerative diseases.

Biochemical Pathways

The compound affects several biochemical pathways by modulating enzyme activity. For instance, it interacts with cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds. Additionally, it has been noted for its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) through mechanisms involving caspase activation and p53 pathway modulation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| U-937 | 2.41 | p53 pathway activation |

| HeLa | 1.50 | Cell cycle arrest |

Antimicrobial and Antifungal Effects

The compound has also been investigated for its antimicrobial properties. Studies have shown it to be effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell functions makes it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It demonstrates good stability under physiological conditions but may degrade over time in laboratory settings.

Case Studies

- Inhibition of Monoamine Oxidase : A study involving a series of oxadiazole derivatives highlighted that this compound was one of the most potent MAO-B inhibitors identified, with an IC50 value indicating strong inhibitory activity .

- Cancer Cell Line Studies : In experiments conducted on MCF-7 and U-937 cell lines, the compound showed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed its role in promoting apoptosis through caspase pathways .

Q & A

Q. What are the standard synthetic routes for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, triethyl orthoacetate and substituted benzenesulfonamide precursors are reacted under reflux conditions, followed by purification using column chromatography or recrystallization. Key intermediates include 2,4-dichloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, with yields ranging from 42% to 99% depending on substituents and reaction optimization . Reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are often used as coupling agents for functionalization .

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic methods:

- NMR : The methyl group on the oxadiazole ring appears at δ=2.64 ppm in NMR (DMSO-d), while aromatic protons are observed between δ=7.95–8.51 ppm. NMR confirms the oxadiazole carbons at 161.04 and 165.08 ppm .

- IR : Key peaks include sulfonamide N–H stretches (3,305–3,094 cm) and S=O vibrations (1,354 cm) .

- Mass spectrometry : High-resolution MS validates molecular ions (e.g., m/z 270.325 for derivatives) .

Q. What biological activities have been reported for this compound?

The compound exhibits anticancer activity against HCT-116, MCF-7, and HeLa cell lines, with IC values as low as 0.5 µM for nitro-substituted derivatives. Antimicrobial activity is also observed, particularly against Gram-positive bacteria, though specific MIC values require further validation .

Advanced Research Questions

Q. How does substituent variation on the benzenesulfonamide scaffold influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., nitro, chloro) at the meta position enhance anticancer potency. For example, a 5-nitrothiophene substituent (Compound 31) shows IC = 0.5 µM against HCT-116 .

- Hydrophobic substituents (e.g., benzylthio groups) improve membrane permeability but may reduce solubility .

- Positional effects : Meta-substituted sulfonamides exhibit higher activity than para analogs due to optimized steric and electronic interactions with biological targets .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies in activity data often arise from:

- Assay variability : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays) .

- Solubility limitations : Poor aqueous solubility of derivatives (e.g., DMSO stock solutions) may lead to inconsistent dosing in vitro .

- Purity : Low-yield syntheses (<50%) may introduce impurities affecting bioactivity; HPLC purity validation (>95%) is critical .

Q. What chemoinformatics approaches are applicable for predicting activity?

Q. How can researchers optimize synthetic yields for low-yield derivatives?

For derivatives with yields <50% (e.g., 25% for 4f in ):

- Catalyst screening : Replace DCC with EDCI/HOBt for milder coupling conditions.

- Solvent optimization : Use DMF instead of THF to improve reaction homogeneity.

- Temperature control : Stepwise heating (e.g., 0°C → RT) minimizes side reactions .

Q. What analytical challenges arise in purity assessment?

- Co-eluting impurities : Resolved via reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Residual solvents : GC-MS detects traces of DMF or THF; lyophilization reduces solvent content .

Methodological Tables

Q. Table 1. Key Synthetic Derivatives and Yields

| Derivative | Substituent | Yield (%) | Key Activity (IC, µM) |

|---|---|---|---|

| 4e | Benzylthio | 42 | Anticancer (HeLa: 4.5) |

| 31 | Nitrothiophene | 89 | HCT-116: 0.5 |

| 4f | 4-Chlorobenzylthio | 25 | Antimicrobial (Gram+) |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks/Shifts | Functional Group |

|---|---|---|

| NMR | δ=2.64 (s, 3H) | Oxadiazole-CH |

| IR | 1,354 cm | S=O stretch |

| NMR | 165.08 ppm | Oxadiazole C=O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.